![molecular formula C9H7Li B12580027 Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide CAS No. 498565-48-3](/img/structure/B12580027.png)
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium bicyclo[610]nona-1(8),2,4,6-tetraen-9-ide is a unique organolithium compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide typically involves the reaction of bicyclo[6.1.0]nona-1(8),2,4,6-tetraene with an organolithium reagent. The reaction is usually carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures to stabilize the intermediate products and ensure a high yield of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioorthogonal reactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide involves its ability to act as a nucleophile in various chemical reactions. The compound’s bicyclic structure provides unique reactivity, allowing it to participate in a range of reactions with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]nonyne carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.3.1]nona-3,6-dien-2-ones: Compounds with a different bicyclic structure but similar reactivity in certain chemical reactions
Uniqueness
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide is unique due to its specific bicyclic structure and the presence of lithium, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
498565-48-3 |
|---|---|
Molekularformel |
C9H7Li |
Molekulargewicht |
122.1 g/mol |
InChI |
InChI=1S/C9H7.Li/c1-2-4-6-9-7-8(9)5-3-1;/h1-7H;/q-1;+1 |
InChI-Schlüssel |
LZLDTVDFPLIZDU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH-]1C2=C1C=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



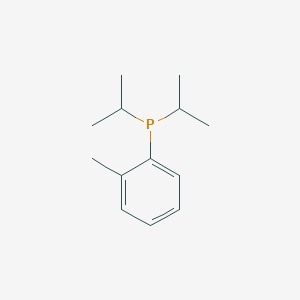
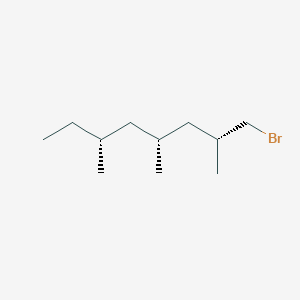
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
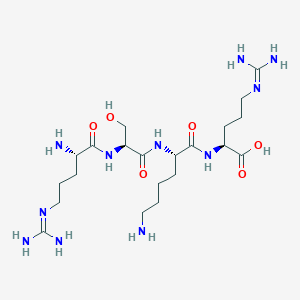
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)

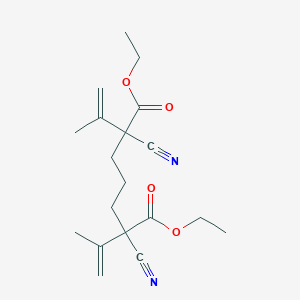
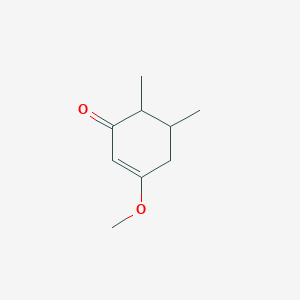
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12580032.png)
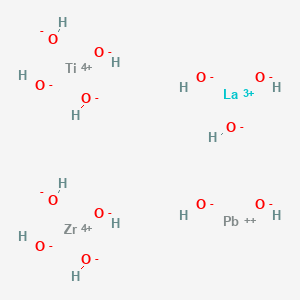
![Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B12580040.png)
